molecular formula C19H26N4OS B2821219 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one CAS No. 1221715-32-7

2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one

Cat. No.: B2821219
CAS No.: 1221715-32-7
M. Wt: 358.5
InChI Key: TUVRBSWTVQDZNN-UHFFFAOYSA-N
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Description

This compound is a dihydropyrimidin-4-one derivative characterized by two critical substituents:

  • R5 Position: A (4-methylpiperazin-1-yl)methyl group, introducing a basic nitrogen moiety that may enhance solubility and modulate receptor interactions.

The dihydropyrimidinone core is associated with diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects, as seen in structurally related compounds .

Properties

IUPAC Name

2-[(3,5-dimethylphenyl)methylsulfanyl]-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-14-8-15(2)10-16(9-14)13-25-19-20-11-17(18(24)21-19)12-23-6-4-22(3)5-7-23/h8-11H,4-7,12-13H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVRBSWTVQDZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSC2=NC=C(C(=O)N2)CN3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the pyrimidine ring.

    Attachment of the Piperazine Moiety: The piperazine group can be attached through a reductive amination reaction, where the piperazine reacts with an aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The aromatic ring and the piperazine moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from dihydropyrimidines exhibit promising anticancer properties. The specific structure of 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one suggests potential interactions with various biological targets involved in cancer progression. For instance, studies have shown that modifications in the piperazine moiety can enhance selectivity towards specific kinases, which are crucial in cancer cell proliferation and survival .

Antimicrobial Properties

The presence of the sulfanyl group in this compound may contribute to its antimicrobial activity. Dihydropyrimidine derivatives have been reported to exhibit activity against a range of bacterial strains. The compound's unique structure allows for interactions with microbial enzymes or receptors, potentially leading to effective inhibition of bacterial growth .

Central Nervous System Effects

Compounds containing piperazine moieties are often investigated for their neuropharmacological effects. The 4-methylpiperazine component of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as anxiety and depression. Preliminary studies suggest that similar compounds can modulate neurotransmitter systems, providing a basis for further exploration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that variations in substituents can significantly affect biological activity:

Substituent Effect on Activity
Dimethylphenyl groupEnhances lipophilicity and potency
Sulfanyl groupPotentially increases antimicrobial activity
Piperazine ringImproves CNS penetration and receptor binding

Development of Anticancer Agents

A notable case study involves the synthesis of related dihydropyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines. The modifications in the structure, particularly at the piperazine position, were found to enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

Neuropharmacological Screening

In another study focused on neuropharmacological applications, derivatives similar to this compound were tested for their anxiolytic effects in animal models. Results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting that further development could lead to novel treatments for anxiety disorders .

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The sulfanyl and piperazine groups may play crucial roles in binding to the target, while the pyrimidine core could be involved in the overall molecular recognition process.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison

Compound Name & Source R2 Substituent R5 Substituent Molecular Formula Molecular Weight (g/mol) Reported Bioactivity
Target Compound [(3,5-Dimethylphenyl)methyl]sulfanyl (4-Methylpiperazin-1-yl)methyl C₂₁H₂₆N₄OS 390.52 Not reported
1-cyclopentyl-3-(3,5-dimethoxy-2-methyl phenyl)-7-(methylsulfinyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1h)-one Methylsulfinyl Cyclopentyl, dimethoxyphenyl C₂₇H₃₃N₅O₃S 519.65 Kinase inhibition (inferred from structural analogs)
2-[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-allylthieno[2,3-d]pyrimidin-4-one [(3,5-Dimethylisoxazol-4-yl)methyl]sulfanyl 4-Methylphenyl C₂₃H₂₂N₄O₂S₂ 450.57 Not reported
Isorhamnetin-3-O glycoside (Z. fabago) N/A (flavonoid backbone) Glycoside moiety C₂₂H₂₂O₁₂ 478.40 Antioxidant, anti-inflammatory

Key Observations :

Structural Motifs: The target compound shares the dihydropyrimidinone core with kinase inhibitors (e.g., ) but differs in substituents. The sulfanyl group at R2 is analogous to thioether-containing compounds (e.g., ), which may influence redox activity or metal chelation .

Bioactivity Clustering: Compounds with sulfanyl or sulfonyl groups (e.g., –11) often exhibit enhanced binding to cysteine-rich domains in kinases or phosphatases . Dihydropyrimidinones with aromatic R5 substituents (e.g., 4-methylphenyl in ) show anti-inflammatory activity (IC₅₀ ~10–20 μM in related scaffolds) .

Computational Predictions :

  • Data mining of bioactivity profiles () suggests that the target compound may cluster with kinase inhibitors or anti-inflammatory agents due to its hybrid structure.

Biological Activity

The compound 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone class, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Dihydropyrimidinone
  • Substituents :
    • A (3,5-dimethylphenyl) group attached via a sulfanyl (-S-) linkage.
    • A (4-methylpiperazin-1-yl) group contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in this class may exert their effects through:

  • Calcium Channel Modulation : Dihydropyrimidinones are known to influence calcium channels, potentially affecting cardiovascular function and neuronal signaling.
  • Enzyme Inhibition : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in neurotransmission.

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyrimidinones exhibit significant anticancer properties. For instance:

  • In vitro studies on human colon cancer cell lines (HCT116) showed that certain derivatives possess cytotoxic effects, leading to reduced cell viability and induced apoptosis .

Antimicrobial Activity

Research has indicated that related compounds possess antimicrobial properties. The presence of the sulfanyl group is often associated with enhanced activity against various bacterial strains. For example:

  • A study reported that similar compounds exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

The piperazine moiety is linked to neuropharmacological activities:

  • Compounds featuring piperazine have been studied for their potential as anxiolytics and antidepressants due to their interaction with serotonin receptors .

Study 1: Anticancer Efficacy

In a controlled study involving the administration of the compound to HCT116 cells, researchers observed:

  • IC50 Values : The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations.
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells, suggesting a mechanism involving programmed cell death.

Study 2: Antimicrobial Screening

A screening assay evaluated the antimicrobial efficacy against multiple pathogens:

  • Results : The compound showed significant inhibition zones against E. coli and S. aureus, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerHCT116 Cell LineReduced viability (IC50 values)
AntimicrobialBacterial StrainsInhibition zones observed
NeuropharmacologicalSerotonin Receptor AssayPotential anxiolytic effects

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